molecular formula C17H17N3O3S B4544204 N'-BENZYL-N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ETHANEDIAMIDE

N'-BENZYL-N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ETHANEDIAMIDE

Cat. No.: B4544204
M. Wt: 343.4 g/mol
InChI Key: JTUMCAJMIIMBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-BENZYL-N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ETHANEDIAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a carbamoyl group, and a cyclopenta[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-BENZYL-N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ETHANEDIAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-BENZYL-N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-BENZYL-N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ETHANEDIAMIDE exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-BENZYL-N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ETHANEDIAMIDE include other benzyl-substituted thiophenes and carbamoyl-containing molecules. These compounds may share some structural features but differ in their specific functional groups or overall molecular architecture .

Uniqueness

What sets N’-BENZYL-N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ETHANEDIAMIDE apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use .

Properties

IUPAC Name

N-benzyl-N'-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c18-14(21)13-11-7-4-8-12(11)24-17(13)20-16(23)15(22)19-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,18,21)(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUMCAJMIIMBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-BENZYL-N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ETHANEDIAMIDE
Reactant of Route 2
Reactant of Route 2
N'-BENZYL-N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ETHANEDIAMIDE
Reactant of Route 3
Reactant of Route 3
N'-BENZYL-N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ETHANEDIAMIDE
Reactant of Route 4
Reactant of Route 4
N'-BENZYL-N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ETHANEDIAMIDE
Reactant of Route 5
Reactant of Route 5
N'-BENZYL-N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ETHANEDIAMIDE
Reactant of Route 6
Reactant of Route 6
N'-BENZYL-N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}ETHANEDIAMIDE

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